molecular formula C9H6FNO2 B8455970 7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B8455970
M. Wt: 179.15 g/mol
InChI Key: XLNMYFOERWONOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class This compound is characterized by its unique structure, which includes a fluorine atom at the 7th position and a methyl group at the 2nd position on the benzoxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclocarbonylation of o-iodoanilines with acid chlorides. This reaction is catalyzed by palladium and requires specific conditions, such as refluxing the solution at 35-40°C for 50-55 minutes . The excess solvent is then removed under reduced pressure, and the product is extracted using petroleum ether .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and other substituents on the benzoxazinone ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazinones .

Scientific Research Applications

7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inactivate enzymes such as chymotrypsin by forming covalent bonds with the enzyme’s active site. This inactivation is stoichiometric and proceeds with high rate constants . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one is unique due to the presence of both a fluorine atom and a methyl group on the benzoxazinone ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

7-fluoro-2-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C9H6FNO2/c1-5-11-8-4-6(10)2-3-7(8)9(12)13-5/h2-4H,1H3

InChI Key

XLNMYFOERWONOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of acetyl chloride (4.6 ml) and 4-fluoroanthranilic acid (5 g) in acetic anhydride (100 ml) was heated under reflux for 48 hours, cooled and filtered. The filtrate was added to ice/water, stirred for 1 hour and extracted with ethyl acetate. The extract was dried and the solvent removed under reduced pressure to give 7-fluoro-2-methyl-3,1-benzoxazin-4-one, m.p. 159°-160°. (Compound 2).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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